Cyclopentadienylhafnium trichloride

Description

The exact mass of the compound Cyclopentadienylhafnium trichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentadienylhafnium trichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentadienylhafnium trichloride including the price, delivery time, and more detailed information at info@benchchem.com.

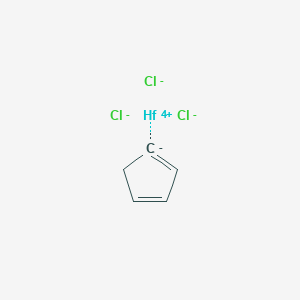

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5Cl3Hf |

|---|---|

Molecular Weight |

349.9 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;hafnium(4+);trichloride |

InChI |

InChI=1S/C5H5.3ClH.Hf/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3 |

InChI Key |

IKDHFLDEDJBKMR-UHFFFAOYSA-K |

Canonical SMILES |

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf+4] |

Pictograms |

Corrosive |

Origin of Product |

United States |

A Comprehensive Technical Guide to Cyclopentadienylhafnium Trichloride

CAS Number: 61906-04-5

Prepared by: Gemini, Senior Application Scientist

Introduction

Cyclopentadienylhafnium trichloride, with the chemical formula C₅H₅Cl₃Hf, is an organometallic compound belonging to the half-sandwich complex family.[1] This guide provides an in-depth overview of its chemical properties, synthesis, and primary applications, with a focus on its role as a catalyst in polymerization and as a precursor to more complex organohafnium compounds. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in the unique catalytic and chemical properties of hafnium-based organometallics.

Chemical and Physical Properties

Cyclopentadienylhafnium trichloride is a moisture-sensitive, beige to tan solid.[2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 61906-04-5 | |

| Molecular Formula | C₅H₅Cl₃Hf | |

| Molecular Weight | 349.94 g/mol | |

| Appearance | Beige to tan powder | [2][3] |

| Melting Point | 125 °C (decomposes) | [4] |

| Solubility | Soluble in some organic solvents like ether, benzene, and dimethylformamide; reacts violently with water.[1][3] | [1][3] |

| Sensitivity | Moisture sensitive | [2] |

Synthesis of Cyclopentadienylhafnium Trichloride

The synthesis of Cyclopentadienylhafnium trichloride typically involves the reaction of a hafnium(IV) precursor, such as hafnium tetrachloride (HfCl₄), with a cyclopentadienyl-transfer reagent. A common method is the reaction of HfCl₄ with a cyclopentadienyl alkali metal salt, such as cyclopentadienyl sodium or lithium.

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of Cyclopentadienylhafnium trichloride.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with hafnium tetrachloride (HfCl₄).

-

Solvent Addition: Anhydrous toluene is added to the reaction vessel to create a suspension of HfCl₄.

-

Reagent Addition: A solution of cyclopentadienyl sodium (NaCp) in an appropriate anhydrous solvent (e.g., THF) is added dropwise to the HfCl₄ suspension at a controlled temperature, typically ranging from -78 °C to room temperature.

-

Reaction: The reaction mixture is stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by observing the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture contains the desired product and a salt byproduct (NaCl). The solid byproduct is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude Cyclopentadienylhafnium trichloride can be further purified by recrystallization from a suitable solvent or by sublimation to obtain a product of high purity.

Applications in Catalysis

The primary application of Cyclopentadienylhafnium trichloride is as a precursor to catalysts for olefin polymerization.[1] Organohafnium compounds, in general, are known to be effective catalysts in Ziegler-Natta type polymerizations.[5]

Mechanism of Action in Ethylene Polymerization

When activated by a co-catalyst, typically an aluminoxane such as methylaluminoxane (MAO), Cyclopentadienylhafnium trichloride forms a cationic hafnium species which is the active catalyst for polymerization. The polymerization process proceeds via the Cossee-Arlman mechanism, which involves the coordination and subsequent insertion of ethylene monomers into the hafnium-carbon bond.

Caption: Simplified mechanism of ethylene polymerization catalyzed by an activated hafnium complex.

Potential Applications in Drug Development

While Cyclopentadienylhafnium trichloride itself is not currently used in drug development, organometallic compounds, including those of transition metals from Group 4 (which includes hafnium), are an active area of research for anticancer therapies.[6] The rationale behind this research is the potential for these compounds to exhibit unique mechanisms of action compared to traditional organic drugs, potentially overcoming drug resistance and reducing side effects.[7]

Some hafnium complexes have been investigated for their antitumor activity. For instance, certain 1,3-diketonato hafnium(IV) complexes have shown significant antitumor activity in preclinical models.[8] Although research into the anticancer properties of Cyclopentadienylhafnium trichloride is not yet established, its chemical structure provides a scaffold for the synthesis of new hafnium-based compounds that could be explored for their therapeutic potential.

Safety and Handling

Cyclopentadienylhafnium trichloride is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also suspected of causing genetic defects and cancer. Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its moisture sensitivity, it should be stored under an inert atmosphere in a tightly sealed container.[1]

Conclusion

Cyclopentadienylhafnium trichloride is a valuable organometallic compound with a well-established role as a catalyst precursor in the field of polymer chemistry. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is based on standard organometallic procedures. While its direct application in drug development has not been explored, the broader field of medicinal inorganic chemistry suggests that hafnium complexes derived from this precursor could be of future interest. As with all reactive chemical compounds, appropriate safety measures are paramount when handling and using Cyclopentadienylhafnium trichloride.

References

-

ChemBK. (n.d.). cyclopentadienylhafnium(iv) trichloride. Retrieved from [Link]

-

Ereztech. (n.d.). Cyclopentadienylhafnium trichloride | Trichloro(η5-2,4-cyclopentadien-1-yl) hafnium. Retrieved from [Link]

- Keppler, B. K., & Michels, K. (1985). Antitumor Activity of 1.3-diketonato Zirconium (IV) and Hafnium (IV) Complexes. Arzneimittelforschung, 35(12), 1837-1839.

-

MDPI. (2024, February 11). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Retrieved from [Link]

-

RSC Publishing. (2020). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Organozirconium and organohafnium chemistry. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Cyclopentadienylhafnium trichloride | Trichloro(η5-2,4-cyclopentadien-1-yl) hafnium | C5H5Cl3Hf - Ereztech [ereztech.com]

- 3. americanelements.com [americanelements.com]

- 4. alkalisci.com [alkalisci.com]

- 5. Organozirconium and organohafnium chemistry - Wikipedia [en.wikipedia.org]

- 6. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 [mdpi.com]

- 7. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Antitumor activity of 1.3-diketonato zirconium (IV) and hafnium (IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentadienylhafnium Trichloride: Molecular Architecture, Synthesis, and Catalytic Applications

Executive Summary Cyclopentadienylhafnium(IV) trichloride (CpHfCl3) is a highly reactive half-metallocene complex that serves as a cornerstone in advanced organometallic synthesis and single-site catalytic olefin polymerization. This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthesis methodologies, and mechanistic pathways, designed specifically for researchers and process chemists scaling up organometallic workflows.

Physicochemical Profiling and Molecular Identity

Understanding the precise molecular architecture of cyclopentadienylhafnium trichloride is critical for predicting its reactivity and stability in catalytic environments.

-

Molecular Formula: C5H5Cl3Hf (often abbreviated as CpHfCl3)[1].

-

Molecular Weight: 349.94 g/mol [1].

-

Calculation: Hafnium (178.49 g/mol ) + 3 × Chlorine (106.35 g/mol ) + Cyclopentadienyl anion (C5H5, 65.07 g/mol ) ≈ 349.94 g/mol [2].

-

-

Structural Geometry: The hafnium(IV) center exists in a +4 oxidation state, coordinated by three highly electronegative chloride anions and one η⁵-cyclopentadienyl ring[3]. This configuration creates a pseudo-tetrahedral "piano-stool" geometry. The electron-withdrawing nature of the three chloride ligands leaves the hafnium metal center highly electrophilic, which is the primary driver for its exceptional catalytic activity in polymerization[3].

Synthesis & Purification Workflows

The synthesis of half-metallocenes requires rigorous environmental control. Hafnium(IV) complexes are extremely moisture-sensitive, rapidly hydrolyzing to form insoluble hafnium oxides and releasing corrosive hydrogen chloride gas[3].

Field-Proven Protocol: Selective Mono-Cyclopentadienylation

Objective: To achieve selective mono-substitution of hafnium tetrachloride while preventing the formation of the thermodynamically favored bis(cyclopentadienyl)hafnium dichloride (Cp2HfCl2).

Step-by-Step Methodology:

-

Preparation of the Metal Precursor: In a nitrogen-filled glovebox, suspend 10.0 mmol of anhydrous Hafnium(IV) chloride (HfCl4) in 50 mL of anhydrous toluene in a 250 mL Schlenk flask.

-

Causality: Toluene is explicitly chosen over coordinating solvents like THF to prevent the formation of stable HfCl4(THF)2 adducts, which can severely retard the transmetalation kinetics and lower overall yield.

-

-

Cryogenic Ligand Transfer: Transfer the flask to a Schlenk line and cool to -78 °C using a dry ice/acetone bath. Dropwise, add 10.0 mmol of Cyclopentadienyl sodium (CpNa) solution[4].

-

Causality: The strict 1:1 stoichiometry and cryogenic temperature suppress the sequential addition of a second Cp ring, ensuring the reaction halts at the mono-substituted half-metallocene stage.

-

-

Thermal Equilibration: Allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for 12 hours.

-

Causality: Gradual warming provides the kinetic intermediate sufficient energy to overcome the activation barrier for complete chloride displacement without inducing thermal degradation.

-

-

Byproduct Filtration: Filter the suspension through a Celite pad under an inert atmosphere to remove the insoluble NaCl byproduct.

-

Causality: Removing the salt drives the chemical equilibrium forward and clarifies the product stream for downstream crystallization.

-

-

Product Isolation and Validation (Self-Validating Step): Concentrate the filtrate in vacuo and induce crystallization by adding cold anhydrous pentane[5].

-

Validation: To confirm successful synthesis and rule out over-substitution, dissolve a 5 mg aliquot of the resulting beige powder in C6D6. A successful batch will exhibit a single sharp resonance at δ ~6.3–6.5 ppm in ¹H NMR, confirming the presence of equivalent protons on the η⁵-coordinated Cp ring[2]. The absence of a secondary peak at δ ~6.1 ppm confirms that no Cp2HfCl2 byproduct was formed.

-

Workflow for the synthesis of CpHfCl3, emphasizing cryogenic control and NMR validation.

Catalytic Applications & Mechanistic Insights

Cyclopentadienylhafnium trichloride is predominantly utilized as a precatalyst in the polymerization of α-olefins (such as ethylene and propylene) to produce high-stiffness polyolefins[5],[6]. It is also emerging as a diffusion barrier precursor in atomic layer deposition (ALD) for advanced electronics[4].

Mechanism of Action in Olefin Polymerization

To become catalytically active, CpHfCl3 must be activated by a co-catalyst, typically Methylaluminoxane (MAO)[6].

-

Alkylation: MAO acts as an alkylating agent, replacing the three chloride ligands on the hafnium center with methyl groups.

-

Abstraction: MAO subsequently acts as a Lewis acid, abstracting a methide anion (CH3⁻) from the metal center. This generates the highly electrophilic, coordinatively unsaturated cation [CpHfMe2]⁺ .

-

Propagation: The active cationic center coordinates with an incoming olefin monomer. Through migratory insertion, the polymer chain elongates. CpHfCl3-derived catalysts are noted for their robust thermal stability and high turnover frequencies (TOF), reaching up to 1,200 h⁻¹ in ethylene polymerization[3].

Catalytic cycle of CpHfCl3 in olefin polymerization activated by MAO.

Handling, Safety, and Storage Protocols

As a highly reactive organometallic halide, CpHfCl3 presents significant occupational hazards and requires stringent handling protocols[3].

-

Hazard Profile: The compound is classified as a Corrosive Solid (UN 3261)[1]. It causes severe skin burns and eye damage (H314) due to the rapid generation of HCl upon contact with tissue moisture[1],[3]. Furthermore, it carries warnings for potential genetic defects (H340) and carcinogenicity (H350)[1],[3].

-

Storage: Must be stored in a tightly sealed container within a dry box or glovebox under an ultra-pure argon or nitrogen atmosphere. Ambient moisture will rapidly degrade the compound, rendering it catalytically inert[1],[4].

Quantitative Data Summary

The following table consolidates the critical physicochemical and operational metrics for Cyclopentadienylhafnium trichloride:

| Property | Value |

| IUPAC Name | cyclopenta-1,3-diene;hafnium(4+);trichloride[1] |

| CAS Number | 61906-04-5[1],[7] |

| Molecular Formula | C5H5Cl3Hf[1] |

| Molecular Weight | 349.94 g/mol [1] |

| Appearance | Faint beige to white solid/powder[1],[4] |

| Melting Point | 125 °C (Decomposes)[1],[7] |

| Ethylene Polymerization TOF | ~1,200 h⁻¹[3] |

| Transport Classification | UN 3261 (Corrosive Solid, Acidic, Organic)[1] |

References

-

[1] Title: Cyclopentadienylhafnium trichloride Product Specification and Safety Data | Source: Ereztech | URL: [Link]

-

[4] Title: cyclopentadienylhafnium(iv) trichloride - Physico-chemical Properties | Source: ChemBK | URL: [Link]

-

[5] Title: US7910763B2 - Process for preparing a monocyclopentadienyl compound | Source: Google Patents | URL:

-

[6] Title: US7619047B2 - Dual metallocene catalysts for polymerization of bimodal polymers | Source: Google Patents | URL:

Sources

- 1. Cyclopentadienylhafnium trichloride | Trichloro(η5-2,4-cyclopentadien-1-yl) hafnium | C5H5Cl3Hf - Ereztech [ereztech.com]

- 2. Buy cyclopenta-1,3-diene;hafnium(4+);trichloride | 61906-04-5 [smolecule.com]

- 3. cyclopenta-1,3-diene;hafnium(4+);trichloride | 61906-04-5 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. US7910763B2 - Process for preparing a monocyclopentadienyl compound - Google Patents [patents.google.com]

- 6. US7619047B2 - Dual metallocene catalysts for polymerization of bimodal polymers - Google Patents [patents.google.com]

- 7. 61906-04-5 | CAS数据库 [m.chemicalbook.com]

Synthesis and Isolation of Trichloro(η5-2,4-cyclopentadien-1-yl)hafnium: A Comprehensive Technical Guide

Executive Summary

Trichloro(η5-2,4-cyclopentadien-1-yl)hafnium, commonly referred to as cyclopentadienylhafnium trichloride ( CpHfCl3 ), is a critical organometallic precursor. It is widely utilized in the development of Ziegler-Natta and metallocene catalysts for olefin polymerization[1], as well as in the synthesis of chiral hafnium complexes for asymmetric catalysis[2]. Due to the high oxophilicity and charge density of Hafnium(IV), synthesizing mono-cyclopentadienyl complexes without triggering disproportionation or over-substitution requires precise thermodynamic control. This whitepaper outlines the mechanistic rationale, comparative synthetic routes, and a field-proven, self-validating protocol for the synthesis of high-purity CpHfCl3 .

Mechanistic Rationale & Synthetic Strategies

The synthesis of half-sandwich hafnium complexes presents a unique thermodynamic challenge. Direct salt metathesis using hafnium tetrachloride ( HfCl4 ) and alkali metal cyclopentadienides (e.g., CpNa ) often yields a mixture of unreacted starting materials, the desired CpHfCl3 , and the over-substituted bis-cyclopentadienyl complex ( Cp2HfCl2 ).

To bypass the poor selectivity of direct metathesis, modern organometallic synthesis relies on two primary strategies:

-

Silyl Cleavage (Transmetalation): Reacting HfCl4 with trimethylsilylcyclopentadiene ( CpSiMe3 ). This route is entropically driven by the formation of volatile trimethylsilyl chloride ( Me3SiCl ), which prevents over-substitution.

-

Conproportionation (Ligand Redistribution): Reacting HfCl4 with Cp2HfCl2 . This method boasts near-perfect atom economy. However, because HfCl4 exists as a tightly bound polymeric solid with high lattice energy, ambient temperature reactions yield minimal conversion. The system requires extended thermal activation (refluxing in toluene for up to 20 hours) to break the Hf−Cl−Hf bridges and drive the redistribution to completion[1],[3].

Logical relationship between atmospheric conditions and Hf(IV) speciation.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative and qualitative data for the primary synthetic routes, allowing researchers to select the optimal pathway based on available infrastructure.

| Synthesis Route | Reagents | Solvent & Conditions | Expected Yield | Causality & Strategic Notes |

| Conproportionation | HfCl4 + Cp2HfCl2 | Toluene, Reflux (110°C), 20h | 85–90% | High atom economy. Requires significant thermal energy to break the HfCl4 lattice. Avoids handling highly reactive alkali salts[1]. |

| Silyl Cleavage | HfCl4 + CpSiMe3 | Toluene/DCM, 25°C to 60°C | 80–85% | Mild conditions. Entropically driven by volatile Me3SiCl byproduct. Excellent for sensitive ligand derivatives[3]. |

| Salt Metathesis | HfCl4 + CpNa | THF, -78°C to 25°C | 40–50% | Prone to over-substitution. The highly nucleophilic CpNa often drives the reaction past the mono-Cp stage to form Cp2HfCl2 [4]. |

Self-Validating Experimental Protocol: Conproportionation Route

This methodology utilizes the conproportionation route due to its scalability and high yield. To ensure scientific integrity, this protocol is designed as a self-validating system , embedding analytical checkpoints at each critical phase to prevent downstream failures.

Phase 1: Preparation & Validation of Inert Environment

Causality: Hafnium(IV) is exceptionally oxophilic. Even trace moisture will irreversibly hydrolyze the Hf−Cl bonds to form stable, polymeric Hf−O−Hf clusters, destroying the yield.

-

Solvent Drying: Distill toluene over sodium/benzophenone ketyl under a dry argon atmosphere.

-

Validation Checkpoint: The solvent is only ready when a persistent, deep blue/purple color of the ketyl radical is observed, confirming H2O and O2 levels are below 1 ppm.

-

-

Glassware Preparation: Bake all Schlenk flasks and filtration frits at 150°C overnight, followed by three cycles of vacuum/argon backfilling.

Phase 2: Reagent Charging & Thermal Activation

Causality: The polymeric nature of HfCl4 makes it insoluble in toluene at room temperature. Extended reflux provides the kinetic energy required for the solid-liquid phase ligand redistribution[1].

-

Loading: Inside an argon-filled glovebox, charge a 500 mL Schlenk flask with equimolar amounts of HfCl4 (10.0 g, 31.2 mmol) and Cp2HfCl2 (11.8 g, 31.2 mmol).

-

Suspension: Add 200 mL of the validated anhydrous toluene. The mixture will appear as a cloudy white/grey suspension.

-

Reflux: Transfer the flask to a Schlenk line. Heat the mixture to a vigorous reflux (110°C) for a minimum of 20 hours.

-

Validation Checkpoint (In-Process NMR): After 18 hours, extract a 0.5 mL aliquot under argon, remove the solvent in vacuo, and dissolve in dry C6D6 . The reaction is complete when the 1H NMR singlet for Cp2HfCl2 ( δ 5.82 ppm) is fully replaced by the CpHfCl3 singlet at δ 6.33 ppm[4].

-

Phase 3: Isolation & Purification

Causality: CpHfCl3 is highly soluble in hot toluene but crystallizes upon cooling. Unreacted HfCl4 remains largely insoluble even at elevated temperatures.

-

Hot Filtration: Filter the reaction mixture while still near boiling (approx. 90°C) through a pre-heated, medium-porosity Schlenk frit. This removes any unreacted HfCl4 or insoluble oxo-impurities.

-

Crystallization: Concentrate the clear filtrate in vacuo to approximately 50 mL. Slowly cool the solution to room temperature, then transfer to a -20°C freezer overnight.

-

Collection: Isolate the resulting colorless crystals via cold filtration. Wash with 2 x 10 mL of pre-chilled anhydrous pentane and dry under high vacuum for 4 hours.

-

Validation Checkpoint: The final product should be a free-flowing white solid or colorless crystal. Any yellowing indicates trace oxidation or transition metal impurities[5].

-

Step-by-step synthetic workflow for CpHfCl3 via conproportionation.

Quality Control & Characterization Standards

To ensure the synthesized CpHfCl3 meets the rigorous standards required for downstream catalytic or pharmaceutical applications, the following analytical parameters must be met:

| Parameter | Expected Value | Causality / Significance |

| 1H NMR ( CDCl3 ) | Singlet, δ 6.33 ppm | The downfield shift from Cp2HfCl2 ( δ 5.82 ppm) confirms the replacement of one electron-donating Cp ring with an electron-withdrawing Cl atom[4]. |

| Melting Point | 215–220 °C | A sharp melting point validates the absence of polymeric Hf−O−Hf impurities, which would otherwise broaden or elevate the melting point[5]. |

| Molecular Weight | 349.9 g/mol | Confirms the C5H5Cl3Hf stoichiometry via Mass Spectrometry[4]. |

References

- ChemBK. "Cyclopentadienylhafnium(IV) trichloride - Physico-chemical Properties.

- Renaut, P., Tainturier, G., & Gautheron, B. (1977). "Cyclopentadienylhafnium trichloride, its synthesis and use to prepare a chiral hafnium compound." Journal of Organometallic Chemistry, 127(2), C35-C36.

- Benchchem. "cyclopenta-1,3-diene;hafnium(4+);trichloride | 61906-04-5.

- US Patent 7910763B2. "Process for preparing a monocyclopentadienyl compound.

- Lund, E., et al. (1990). "Rapid and Efficient Procedures for the Synthesis of Monocyclopentadienyl Complexes of Hafnium and Zirconium." Organometallics, 9(8), 2426-2427.

Sources

- 1. US7910763B2 - Process for preparing a monocyclopentadienyl compound - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US7910763B2 - Process for preparing a monocyclopentadienyl compound - Google Patents [patents.google.com]

- 4. cyclopenta-1,3-diene;hafnium(4+);trichloride | 61906-04-5 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

Comprehensive Technical Guide on Cyclopentadienylhafnium Trichloride (C₅H₅Cl₃Hf)

Executive Overview

Cyclopentadienylhafnium trichloride (CpHfCl₃) is a highly reactive, half-sandwich metallocene that serves as a cornerstone in modern organometallic chemistry, advanced materials science, and catalytic drug development. By coordinating a single cyclopentadienyl (Cp) ligand to a hafnium(IV) center, the molecule achieves a unique steric and electronic asymmetry. This asymmetry makes CpHfCl₃ an exceptional Lewis acid and a highly sought-after precursor for dual-metallocene olefin polymerization, Atomic Layer Deposition (ALD) of hafnium oxide films, and the synthesis of complex pharmaceutical intermediates via selective C–C bond formation 1[1].

As a Senior Application Scientist, understanding the causality behind its reactivity—specifically the electrophilicity of the Hf⁺⁴ center driven by three electron-withdrawing chloride ligands—is critical for leveraging this compound in sensitive synthetic workflows.

Physicochemical Profiling

The physical and chemical properties of CpHfCl₃ dictate its handling requirements and application limits. The table below synthesizes the critical quantitative data required for experimental design 2[2],3[3].

| Property | Value | Causality / Technical Significance |

| IUPAC Name | cyclopenta-1,3-diene;hafnium(4+);trichloride | Defines the η⁵-coordination of the Cp ring to the Hf center. |

| CAS Number | 61906-04-5 | Primary registry identifier for procurement and safety tracking. |

| Molar Mass | 349.94 g/mol | High molecular weight typical of 5d transition metal complexes. |

| Appearance | Faint beige to white powder | Coloration is a direct indicator of purity; dark discoloration suggests oxidation or hydrolysis. |

| Melting Point | 125 °C (Decomposes) | Thermally labile. Decomposition prior to melting requires strict temperature control during ALD vaporization. |

| Solubility | Soluble in ether, benzene, DMF | Enables homogeneous solution-phase catalysis and facile NMR characterization. |

| Reactivity | Highly moisture sensitive | The +4 Hf center rapidly hydrolyzes in the presence of H₂O to form insoluble HfO₂ and corrosive HCl gas. |

Synthesis & Self-Validating Experimental Protocol

The synthesis of CpHfCl₃ relies on the salt metathesis between hafnium tetrachloride (HfCl₄) and a cyclopentadienyl source. To ensure high yield and prevent the formation of the bis-cyclopentadienyl byproduct (Cp₂HfCl₂), precise stoichiometric and thermal controls are required.

Step-by-Step Methodology

-

Step 1: Inert Preparation. Operating within a rigorously moisture-free glovebox (<1 ppm H₂O/O₂), suspend 1.0 equivalent of anhydrous HfCl₄ in dry, degassed toluene.

-

Causality: HfCl₄ has poor solubility in toluene, whereas the target CpHfCl₃ is moderately soluble. This differential solubility drives the reaction forward and simplifies downstream purification.

-

-

Step 2: Cryogenic Reagent Addition. Chill the suspension to -78 °C using a dry ice/acetone bath. Slowly add 1.0 equivalent of Sodium Cyclopentadienide (CpNa) dissolved in THF dropwise.

-

Causality: Utilizing CpNa instead of neutral cyclopentadiene (C₅H₆) eliminates the need for an in situ amine base, preventing the formation of amine-hydrochloride salts that are notoriously difficult to separate from the highly electrophilic Hf center. The cryogenic temperature suppresses the kinetic pathway leading to Cp₂HfCl₂.

-

-

Step 3: Reaction & Self-Validation. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Validation Check: The reaction is progressing successfully when the dense white HfCl₄ suspension transitions to a cloudy beige mixture (indicating precipitated NaCl).

-

Analytical Validation: Filter a 0.5 mL aliquot through a sub-micron PTFE syringe filter and analyze via ¹H NMR in CDCl₃. A successful synthesis is confirmed by a single, sharp resonance at ~6.33 ppm (the η⁵-Cp protons). If a peak appears at ~5.82 ppm, the batch is contaminated with Cp₂HfCl₂ 1[1].

-

-

Step 4: Isolation. Filter the bulk mixture through a dry Celite pad to remove the NaCl byproduct. Concentrate the filtrate under vacuum to yield the faint beige CpHfCl₃ powder. Store immediately at 2–8 °C in an inflated, sealed inert container.

Mechanistic Pathways & Industrial Applications

A. Dual-Metallocene Olefin Polymerization

CpHfCl₃ is a critical precursor in the formulation of dual-metallocene catalyst systems. When activated by a co-catalyst like Methylaluminoxane (MAO), the trichloride undergoes alkylation followed by chloride abstraction, yielding the highly active cationic species [CpHfMe₂]⁺. In industrial settings, this catalyst is paired with a second metallocene to produce bimodal polyethylene. The hafnium center specifically controls the incorporation of higher molecular weight fractions, resulting in a polymer that perfectly balances structural stiffness with environmental stress cracking resistance (ESCR) 4[4].

B. Pharmaceutical C–C Bond Formation

For drug development professionals, the Lewis acidity of CpHfCl₃ is leveraged to facilitate complex C–C bond formations under mild conditions. The steric bulk of the Cp ring forces incoming substrates into highly specific geometries, enabling stereoselective organic transformations that are critical for synthesizing active pharmaceutical ingredients (APIs) where traditional Ti or Zr catalysts fail due to over-reactivity.

C. Hierarchical Hafnosilicate Zeolites (Biomass Valorization)

Recent advancements utilize CpHfCl₃ to impregnate ultra-stable Y (USY) zeolites. The Cp ligand allows for the controlled, site-specific incorporation of tetrahedrally coordinated Hf species into the zeolite framework. These hierarchical hafnosilicate zeolites serve as robust Lewis acid catalysts for the transfer hydrogenation of biomass derivatives, effectively converting ethyl levulinate to γ-valerolactone with high turnover frequencies 5[5].

Workflow Visualization

The following diagram maps the synthetic generation of CpHfCl₃ and its divergent activation pathways for polymerization and materials science.

Fig 1: Synthesis and application pathways of CpHfCl3 in olefin polymerization and ALD.

Safety, Handling, and Toxicity

CpHfCl₃ is a hazardous organometallic compound requiring strict environmental controls.

-

Hazard Classifications: H314 (Causes severe skin burns and eye damage), H340 (May cause genetic defects), H350 (May cause cancer) 3[3].

-

Transport: Regulated under UN 3261 (Corrosive solid, acidic, organic, n.o.s.).

-

Handling Protocols: Must be handled exclusively inside a glovebox or via Schlenk line techniques. Exposure to ambient humidity will result in rapid exothermic degradation, releasing corrosive hydrogen chloride gas. Nitrile gloves worn over standard butyl glovebox gloves are recommended to prevent cross-contamination of the isolator environment.

References

-

ChemBK - cyclopentadienylhafnium(iv) trichloride Physico-chemical Properties. Retrieved from:[Link]

-

Ereztech - Cyclopentadienylhafnium trichloride | Trichloro(η5-2,4-cyclopentadien-1-yl) hafnium Specifications. Retrieved from:[Link]

- Google Patents (US7910763B2) - Process for preparing a monocyclopentadienyl compound and Dual Metallocene Catalysts.

-

ACS Sustainable Chemistry & Engineering - Hierarchical FAU-Type Hafnosilicate Zeolite as a Robust Lewis Acid Catalyst for Catalytic Transfer Hydrogenation. Retrieved from:[Link]

Sources

- 1. cyclopenta-1,3-diene;hafnium(4+);trichloride | 61906-04-5 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Cyclopentadienylhafnium trichloride | Trichloro(η5-2,4-cyclopentadien-1-yl) hafnium | C5H5Cl3Hf - Ereztech [ereztech.com]

- 4. US7910763B2 - Process for preparing a monocyclopentadienyl compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

Cyclopentadienylhafnium Trichloride (CpHfCl₃): A Definitive Guide to Solvation Thermodynamics and Handling Protocols

Executive Summary

Cyclopentadienylhafnium(IV) trichloride (CpHfCl₃, CAS: 61906-04-5) is a highly electrophilic, mono-cyclopentadienyl coordination complex that serves as a critical precursor in organometallic chemistry, advanced materials deposition, and Ziegler-Natta/metallocene catalysis[1]. Operating as a Senior Application Scientist, the primary challenge I observe in scaling CpHfCl₃ workflows is the mismanagement of its solvation thermodynamics.

Because hafnium in this complex exists in a highly Lewis acidic +4 oxidation state, solvent selection is not merely a matter of physical dissolution—it is a chemical decision that dictates the coordination sphere of the metal. This whitepaper provides a rigorous, causality-driven framework for selecting organic solvents, executing self-validating dissolution protocols, and maintaining the catalytic integrity of CpHfCl₃.

Physicochemical Properties & Solvation Thermodynamics

The dissolution of [1] is governed by the delicate balance between the solvent's dielectric constant (ε) and its Lewis basicity (ability to donate electron pairs). The complex typically presents as a moisture-sensitive, colorless to white/purple crystalline solid with a melting point of approximately 125 °C (with decomposition)[1][2].

The hafnium center is electron-deficient (14-electron count). Consequently, solvents interact with CpHfCl₃ through three primary mechanistic pathways:

-

Non-Coordinating Solvation: Solvents like chloroform provide dipole-dipole stabilization without donating electrons to the metal center[2].

-

Weak π-Coordination: Aromatic solvents like toluene weakly donate π-electron density to the empty d-orbitals of hafnium, stabilizing the complex while leaving the coordination site accessible for monomer insertion during catalysis[3].

-

Strong σ-Donation: Strong polar aprotic solvents (e.g., THF, DMF) actively coordinate to the metal, forming stable octahedral adducts (e.g., CpHfCl₃·2THF)[4]. While highly soluble in these media, the resulting adducts are often catalytically dead for olefin polymerization[5].

Comprehensive Solubility Matrix

To facilitate rapid experimental design, the quantitative and qualitative solubility profiles of CpHfCl₃ across various solvent classes are summarized below.

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Solubility Profile | Mechanistic Interaction |

| Aromatic Hydrocarbons | Toluene, Benzene | 2.3 - 2.4 | Soluble | Weak π-coordination stabilizes the metal center without blocking active sites[3]. |

| Halogenated Organics | Chloroform (CHCl₃) | 4.8 | Soluble | Dipole-dipole stabilization; non-coordinating, ideal for NMR analysis[2]. |

| Aliphatic Hydrocarbons | Pentane, Hexane | 1.8 - 1.9 | Insoluble | Lack of polarizability prevents disruption of the CpHfCl₃ crystal lattice[2][6]. |

| Strong Polar Aprotic | THF, DMF | 7.6 - 36.7 | Soluble (Forms Adducts) | Strong σ-donation forms stable coordination adducts (e.g., CpHfCl₃·2THF). |

| Polar Protic | Methanol, Ethanol | 24.3 - 32.7 | Soluble (Reactive) | Solvolysis occurs, leading to alkoxide formation and HCl generation[2]. |

| Aqueous | Water (H₂O) | 80.1 | Insoluble / Reactive | Highly hydrolytic; rapidly decomposes the complex into HfO₂ and HCl[5]. |

(Note: Literature occasionally reports CpHfCl₃ as "sparingly soluble" in benzene or ether[2]; this is highly dependent on concentration and temperature. For bulk catalytic preparation, toluene is the industry standard[3].)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical or spectroscopic checkpoints, researchers can confirm the integrity of the complex before proceeding to resource-intensive polymerization or deposition steps.

Protocol A: Schlenk-Line Preparation for Olefin Polymerization

Rationale: Toluene is selected because its aromatic π-system provides transient, reversible stabilization to the highly electrophilic Hf(IV) center, which is mandatory for subsequent activation by methylaluminoxane (MAO)[3].

-

Apparatus Preparation: Flame-dry a Schlenk flask under dynamic vacuum (< 10⁻³ Torr) and backfill with ultra-high purity Argon (repeat 3x).

-

Causality: CpHfCl₃ is highly moisture-sensitive. Residual surface water will rapidly hydrolyze the Hf-Cl bonds, generating insoluble hafnium dioxide (HfO₂) and corrosive HCl gas[5].

-

-

Material Transfer: Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh the required mass of CpHfCl₃ and transfer it to the Schlenk flask.

-

Solvent Introduction: Using a gas-tight syringe, inject anhydrous, freeze-pump-thaw degassed toluene into the flask.

-

Dissolution & Validation: Stir the suspension at 25 °C.

-

Self-Validation Check: The mixture must transition from a cloudy suspension to a clear, homogeneous solution. If particulates remain, it indicates either moisture contamination (HfO₂ formation) or incomplete dissolution. Do not proceed with activation if particulates are present.

-

-

Activation: Introduce the co-catalyst (e.g., MAO) dropwise to generate the active cationic species for ethylene or propylene oligomerization[3].

Protocol B: Anhydrous NMR Sample Preparation

Rationale: is utilized due to its excellent dipole-dipole stabilization without coordinating to the metal center, preserving the native electronic structure for accurate spectral analysis[2][5].

-

Inside the glovebox, dissolve 10 mg of CpHfCl₃ in 0.6 mL of anhydrous, silver-foil-stabilized CDCl₃.

-

Transfer the solution to a J. Young NMR tube to prevent atmospheric moisture ingress during transport to the spectrometer.

-

Spectroscopic Validation: Acquire the ¹H NMR spectrum.

-

Self-Validation Check: A pristine sample will exhibit a sharp singlet at δ 6.33 ppm , corresponding to the five equivalent protons of the cyclopentadienyl ring[5].

-

Causality: This downfield shift, relative to the δ 5.82 ppm peak of bis(cyclopentadienyl)hafnium dichloride (Cp₂HfCl₂), is caused by the increased deshielding effect exerted by three highly electronegative chloride ligands compared to two[5]. The absence of a 5.82 ppm peak confirms the sample is free of Cp₂HfCl₂ cross-contamination.

-

Workflow Visualization

To streamline decision-making in the laboratory, the following logic tree dictates solvent selection based on the terminal application of the CpHfCl₃ complex.

Decision tree for CpHfCl₃ solvent selection based on target application and coordination mechanics.

References

-

ChemBK. "cyclopentadienylhafnium(iv) trichloride - Physico-chemical Properties". Source: ChemBK Database. URL: [Link]

-

ResearchGate. "Diastereoselective Oxidation of β-Hydroxysulfides with TBHP: A Comparative Study". Source: ResearchGate. URL: [Link]

-

ResearchGate. "Ethylene oligomerization reactions catalyzed by homogeneous and silica immobilized NˆO Fe(II) and Co(II) complexes". Source: ResearchGate. URL: [Link]

Sources

- 1. 环戊二烯基三氯化铪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. cyclopenta-1,3-diene;hafnium(4+);trichloride | 61906-04-5 | Benchchem [benchchem.com]

- 6. US7910763B2 - Process for preparing a monocyclopentadienyl compound - Google Patents [patents.google.com]

Thermal Profiling and Physicochemical Dynamics of Cyclopentadienylhafnium Trichloride

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Cyclopentadienylhafnium trichloride ( C5H5Cl3Hf ), a highly electrophilic half-sandwich metallocene, is a critical precursor in advanced materials science and organometallic catalysis. A precise understanding of its thermal stability—specifically its melting and decomposition thresholds—is paramount for its application in high-temperature polymerization and chemical vapor deposition (CVD). This whitepaper provides an authoritative analysis of the thermal phase transitions of Cyclopentadienylhafnium trichloride, resolving literature discrepancies regarding its melting point through rigorous mechanistic insights and self-validating experimental protocols.

Introduction to the Hafnium(IV) Complex

Cyclopentadienylhafnium trichloride features a hafnium(IV) center coordinated to one η5 -cyclopentadienyl (Cp) ligand and three chloride ions[1]. The +4 oxidation state and the d0 electron configuration render the metal center highly Lewis acidic. The electron-withdrawing nature of the chloride ligands further enhances this electrophilicity, making the compound highly reactive and exceptionally sensitive to moisture[1].

In industrial and research settings, this compound is primarily utilized as a catalyst for the syndiospecific polymerization of styrene and as a precursor for diffusion barrier materials in next-generation electronic devices[1][2]. Because these applications require precise thermal management, understanding the compound's behavior at elevated temperatures is a strict prerequisite.

Physicochemical Properties & The Thermal Discrepancy

A critical evaluation of the physicochemical data reveals a bifurcation in the reported melting point of Cyclopentadienylhafnium trichloride. Standard chemical suppliers and primary literature cite a melting point of 125 °C with concurrent decomposition [1][2][3]. However, secondary technical data occasionally references a melting range of 215–220 °C [2].

As an application scientist, it is vital to understand the causality behind this discrepancy. It is a classic artifact of the analytical environment:

-

Open System (125 °C): In an open-pan or standard capillary setup under atmospheric pressure, the thermal energy at 125 °C is sufficient to overcome the kinetic barrier of the Hf–Cp bond, leading to irreversible thermal degradation before a stable liquid phase can form[2][3].

-

Closed System (215–220 °C): In a hermetically sealed, high-pressure ampoule, the volatilization of cyclopentadiene derivatives is suppressed. The internal pressure stabilizes the crystal lattice or induces the formation of transient oligomeric species, allowing an apparent solid-liquid melt to be observed at 215–220 °C[2].

Quantitative Data Summary

| Parameter | Specification |

| IUPAC Name | cyclopenta-1,3-diene;hafnium(4+);trichloride[3] |

| CAS Number | 61906-04-5[2][3] |

| Molecular Formula | C5H5Cl3Hf [2][3] |

| Molar Mass | 349.94 g/mol [2][3] |

| Appearance | Faint beige to white crystalline powder[2][3] |

| Thermal Transition (Open) | 125 °C (Decomposition)[1][2][3] |

| Thermal Transition (Sealed) | 215–220 °C (Apparent Melt)[2] |

| Solubility | Soluble in ether, benzene, DMF; Reacts with H2O [2] |

Mechanistic Causality: Thermal Degradation Pathway

At 125 °C under standard inert conditions, the thermal energy induces vibrational modes that selectively target the η5 -coordination of the cyclopentadienyl ring. The cleavage of the Hf–Cp bond initiates a cascade where the hafnium center reduces its coordination number, often aggregating into hafnium subchlorides or polymeric inorganic residues, while releasing volatile organic fragments.

Caption: Thermal decomposition pathway of Cyclopentadienylhafnium trichloride at 125 °C.

Self-Validating Experimental Protocol: TGA/DSC Determination

Because Cyclopentadienylhafnium trichloride is highly hygroscopic and reacts with atmospheric moisture to form hafnium oxides and hydrochloric acid, standard open-air melting point apparatuses will yield false data (measuring the degradation products rather than the pure compound).

To ensure scientific integrity, the thermal profile must be determined using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC) under strictly anhydrous conditions.

Step-by-Step Methodology

-

Environmental Control: All sample preparations must be conducted inside an argon-filled glovebox maintained at <1 ppm O2 and <1 ppm H2O .

-

Sample Loading: Accurately weigh 5.0–10.0 mg of the faint beige C5H5Cl3Hf powder[3]. Load the sample into an alumina ( Al2O3 ) crucible.

-

Crucible Configuration:

-

For Decomposition Profiling: Use a pierced lid to allow volatile escape.

-

For High-Temperature Melt Profiling: Use a hermetically sealed high-pressure gold or aluminum crucible to suppress ligand dissociation.

-

-

Instrument Purge: Transfer the sealed crucible to the TGA/DSC instrument using an inert transfer vessel. Purge the furnace with high-purity Argon (Class 5.0) at a flow rate of 50 mL/min for 30 minutes prior to the run.

-

Thermal Ramping: Initiate a temperature ramp from 25 °C to 300 °C at a rate of 10 °C/min .

-

Data Interpretation:

-

In the open/pierced crucible, expect a sharp endothermic peak at 125 °C on the DSC curve, perfectly synchronized with a rapid mass loss on the TGA curve, confirming decomposition[2][3].

-

In the hermetically sealed crucible, the TGA will show zero mass loss, and the DSC will reveal a phase-transition endotherm near 215–220 °C [2].

-

Caption: Self-validating TGA/DSC workflow for accurate thermal profiling of CpHfCl3.

Implications for Advanced Catalysis

The 125 °C decomposition threshold is a critical parameter for reactor design in polymer chemistry. When Cyclopentadienylhafnium trichloride is utilized as a Lewis acid catalyst for the syndiospecific polymerization of styrene[1], the reaction temperature must be strictly maintained below 100 °C. Exceeding the 125 °C threshold will result in the thermal destruction of the active catalytic site, leading to a loss of stereocontrol, premature chain termination, and the contamination of the polymer matrix with inorganic hafnium residues.

Conversely, in the semiconductor industry, this low decomposition temperature is highly advantageous. It allows the compound to be utilized as a low-temperature volatile precursor for generating hafnium-based diffusion barrier materials via Chemical Vapor Deposition (CVD)[2].

Safety, Handling, and Storage

Due to its reactive nature, Cyclopentadienylhafnium trichloride is classified as a corrosive solid (UN 3261)[3]. It carries severe hazard statements including H314 (Causes severe skin burns and eye damage), H340 (May cause genetic defects), and H350 (May cause cancer)[1][3].

-

Storage: Must be stored at room temperature in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[2].

-

PPE: Full chemical-resistant suit, heavy-duty nitrile gloves, and a face shield are mandatory during handling[2][3].

Conclusion

The thermal profile of Cyclopentadienylhafnium trichloride is defined by a decomposition point of 125 °C under standard atmospheric conditions, driven by the lability of the Hf–Cp bond. While high-pressure sealed environments may push the apparent melting point to 215–220 °C, practical applications in catalysis and materials science must respect the 125 °C degradation limit. By employing rigorous, inert-atmosphere TGA/DSC protocols, researchers can accurately map the thermal boundaries of this powerful organometallic reagent, ensuring both synthetic success and laboratory safety.

References

-

ChemBK. (2024). cyclopentadienylhafnium(iv) trichloride. Retrieved from[Link]

-

Ereztech. Cyclopentadienylhafnium trichloride | Trichloro(η5-2,4-cyclopentadien-1-yl) hafnium. Retrieved from[Link]

Sources

Key spectral data for Cyclopentadienylhafnium trichloride NMR

Analytical Validation and Spectral Profiling of Cyclopentadienylhafnium Trichloride ( CpHfCl3 )

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral properties of Cyclopentadienylhafnium trichloride ( CpHfCl3 ). Designed for drug development professionals and materials scientists, this whitepaper establishes the causality behind the complex's distinct NMR shifts and provides a self-validating experimental protocol for accurate spectral acquisition.

Introduction & Mechanistic Context

Cyclopentadienylhafnium trichloride ( CpHfCl3 , CAS: 61906-04-5) is a half-sandwich organometallic complex widely utilized as a Lewis acid catalyst and a precursor for metallocene-based1[1]. The precise structural characterization of this compound is paramount, as trace impurities or hydrolysis products can severely poison catalytic activity[2].

Electronic Effects and Causality: The chemical shift of the cyclopentadienyl (Cp) protons in CpHfCl3 is heavily influenced by the electronic environment of the Hf4+ metal center. Hafnium is highly oxophilic and electropositive. In the CpHfCl3 system, the three highly electronegative chloride ligands exert a strong inductive electron-withdrawing effect. This pulls electron density away from the metal center, which in turn deshields the protons on the coordinated Cp ring. Consequently, the 1H NMR resonance for CpHfCl3 is pushed significantly downfield to approximately 6.33 ppm, compared to the bis-cyclopentadienyl analog, Cp2HfCl2 , which appears at 5.82 ppm due to the increased electron donation from the second Cp ring[1].

Key Spectral Data (NMR)

Quantitative spectral data is the cornerstone of structural validation. The table below summarizes the core NMR parameters for CpHfCl3 in deuterated chloroform ( CDCl3 ).

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |

| 1H NMR | ~6.33 | Singlet (s) | 5H | η5-C5H5 protons | Deshielded by three electron-withdrawing Cl− ligands pulling electron density from Hf(IV)[1]. |

| 13C NMR | ~116.0 | Singlet (s) | 5C | η5-C5H5 carbons | Aromatic Cp ring carbons coordinated to the high-valent d0 transition metal center. |

Note on Solid-State NMR: For heterogeneous catalysis applications where CpHfCl3 is immobilized on a silica support, 13C and 29Si Cross-Polarization Magic Angle Spinning (CPMAS) NMR are employed to verify the covalent tethering of the complex without destroying the active site[2].

Experimental Protocols: Self-Validating NMR Acquisition

Because3[3], sample preparation must be treated as a self-validating system. The presence of a peak at ~6.5 ppm (free cyclopentadiene) serves as an internal diagnostic marker for sample degradation.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Transfer the CpHfCl3 powder (approx. 15-20 mg) into a dry, inert-atmosphere glovebox (Argon or Nitrogen, O2 and H2O < 1 ppm).

-

Solvent Selection & Dehydration: Dissolve the sample in 0.6 mL of anhydrous, degassed CDCl3 . The solvent must be pre-dried over activated 4Å molecular sieves to prevent immediate hydrolysis of the Hf-Cl bonds.

-

Sample Sealing: Transfer the homogeneous solution into a J. Young valve NMR tube. Standard cap tubes are insufficient as they allow ambient moisture diffusion during the transfer from the glovebox to the spectrometer.

-

Acquisition Parameters:

-

1H NMR: 400 or 500 MHz, 16 scans, relaxation delay (D1) of 1-2 seconds.

-

13C NMR: 100 or 125 MHz, minimum 1024 scans, with proton decoupling (WALTZ-16).

-

-

Validation & Causality Check: Analyze the spectrum. A pristine sample will show a single sharp resonance at 6.33 ppm[1]. If multiple peaks appear in the 6.0-6.5 ppm region, it indicates ligand redistribution (e.g., formation of Cp2HfCl2 ) or hydrolysis, validating that the inert protocol was breached.

Workflow Visualization

Logical workflow for inert-atmosphere preparation and self-validating NMR acquisition of CpHfCl3.

References

-

ACS Publications. "Hafnium(IV) Chemistry with Imide–Dioxime and Catecholate–Oxime Ligands: Unique {Hf5} and Metalloaromatic {Hf6}–Oxo Clusters Exhibiting Fluorescence". Journal of the American Chemical Society.[Link]

-

ResearchGate. "Immobilization of metal chloride complexes of titanium, zirconium, and hafnium on a cyclopentadienyl surface of silica for ethylene polymerization".[Link]

Organohafnium Chemistry: From Historical Discovery to Modern Catalytic and Therapeutic Applications

Executive Summary

Organohafnium chemistry represents a highly specialized yet profoundly impactful branch of organometallic science. From its theoretical prediction in the 19th century to its modern applications in post-metallocene catalysis and oncology, hafnium has proven to be a uniquely resilient transition metal. This technical whitepaper provides an in-depth analysis of the history, fundamental synthesis, and emerging drug development applications of organohafnium compounds, designed for researchers and application scientists.

The Genesis of Hafnium and Organometallic Evolution

The discovery of hafnium is a triumph of theoretical chemistry and X-ray spectroscopy. In 1869, Dmitri Mendeleev predicted the existence of a heavier analog to titanium and zirconium 1. However, due to the profound chemical similarities between zirconium and hafnium—a direct consequence of the lanthanide contraction—the element remained elusive until 1923. It was finally isolated by Dirk Coster and Georg von Hevesy in Copenhagen (Latin: Hafnia) from zirconium ores 1.

The transition from inorganic hafnium to organohafnium chemistry mirrored the broader explosion of metallocene science following the synthesis of ferrocene in 1951. Building on Wilkinson’s pioneering work with bis(cyclopentadienyl)dihalozirconium complexes, researchers successfully synthesized the hafnium analogues [[2]](). Despite hafnium's extreme scarcity (0.00053% abundance in the lithosphere compared to zirconium's 0.022%), organohafnium compounds command attention because Hafnium(IV) is significantly more resistant to reduction than Titanium(IV) 3[[2]](). This yields highly robust metal-carbon bonds, granting these complexes exceptional thermal stability.

Fundamental Chemistry: Synthesizing the Metallocene Core

The cornerstone of organohafnium chemistry is hafnocene dichloride (Cp₂HfCl₂), a white solid sparingly soluble in organic solvents 4. Its synthesis is achieved via a thermodynamically driven salt metathesis reaction.

Synthesis workflow of hafnocene dichloride via salt metathesis.

Protocol 1: Anaerobic Synthesis of Hafnocene Dichloride (Cp₂HfCl₂)

Objective: Synthesize high-purity hafnocene dichloride via salt metathesis.

Causality & Rationale: Hafnium(IV) chloride is highly oxophilic and moisture-sensitive, necessitating strict Schlenk line techniques. Tetrahydrofuran (THF) is selected as the solvent because its oxygen atoms coordinate with the Na⁺ ions, facilitating the precipitation of NaCl. This precipitation acts as the thermodynamic driving force, pushing the metathesis reaction to completion. The initial cooling to -78°C is critical to dissipate the highly exothermic heat of transmetalation, preventing the thermal decomposition of the cyclopentadienyl rings.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

-

Reagent Loading: In an inert-atmosphere glovebox, charge the flask with 1.0 equivalent of anhydrous HfCl₄.

-

Solvent Addition: Transfer 100 mL of anhydrous, degassed THF to the flask via cannula. Cool the suspension to -78°C using a dry ice/acetone bath.

-

Nucleophilic Addition: Dropwise, add 2.0 equivalents of Sodium Cyclopentadienide (NaCp) solution (in THF) via syringe over 30 minutes.

-

Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The solution will transition in color, and a fine white precipitate of NaCl will form.

-

Purification: Evaporate the THF under reduced pressure. Extract the residue with anhydrous dichloromethane (DCM) and filter through a Celite pad to remove the NaCl byproduct.

-

Crystallization: Concentrate the DCM filtrate and layer with anhydrous hexane at -20°C to induce crystallization.

-

Self-Validation System: Isolate the white crystals and confirm purity via ¹H NMR spectroscopy (CDCl₃). A pure product will exhibit a single, sharp resonance at approximately δ 6.3–6.5 ppm, representing the ten equivalent protons of the two cyclopentadienyl rings. The absence of peaks in the 5.5-6.0 ppm range confirms the complete removal of unreacted NaCp.

Therapeutic Frontiers: Organohafnium in Oncology

While cationic hafnocene complexes are heavily utilized as post-metallocene catalysts for alkene polymerization 3, a fascinating frontier lies in drug development. Historically, Group 4 metallocenes (titanocene, zirconocene, and hafnocene) were investigated as potential anti-cancer agents, inspired by the success of cisplatin 5.

Early preclinical studies on monomeric hafnocene dichloride yielded disappointing results. In murine models of Ehrlich ascites tumor, titanocene dichloride increased mean survival time by ~900%, whereas hafnocene dichloride exhibited no recognizable antineoplastic properties 6. The causality of this failure is attributed to molecular geometry: the non-bonding Cl...Cl distance (the "bite" angle) in hafnocene is significantly larger than in cisplatin or titanocene, preventing effective DNA cross-linking 6.

Quantitative Comparison of Group 4 Metallocenes

Table 1: Comparative Pharmacological and Physical Properties of Group 4 Metallocene Dichlorides

| Property | Titanocene Dichloride | Zirconocene Dichloride | Hafnocene Dichloride |

| Central Metal | Titanium (Ti) | Zirconium (Zr) | Hafnium (Hf) |

| Lithosphere Abundance | High | 0.022% [[2]]() | 0.00053% 2 |

| Resistance to Reduction | Low (Converts to Ti(III)) | High | Very High 3 |

| LD50 (In Vivo) | Moderate | 30 mg/kg (i.p., rat) 7 | 100 mg/kg (i.v., mouse) 7 |

| Anti-Tumor Efficacy (Ehrlich Ascites) | High (~900% survival increase) [[6]]() | Inactive 6 | Inactive 6 |

| Structural Limitation | Poor aqueous solubility [[5]]() | Enlarged Cl...Cl bite distance 6 | Enlarged Cl...Cl bite distance 6 |

The Polymeric Solution

To overcome the geometric and solubility limitations of monomeric hafnocene, modern drug development has shifted toward hafnium-containing macromolecules. By polymerizing hafnocene with Lewis bases (e.g., polyethylene glycol), researchers have synthesized water-soluble polymeric drugs [[5]](). These polymers exhibit superior solubility in dimethyl sulfoxide (DMSO) and water compared to titanocene analogues, and demonstrate significant cytotoxicity against pancreatic and breast cancer cell lines, independent of the monomer's original geometric constraints [[5]]().

Proposed cellular uptake and apoptotic signaling pathway of therapeutic hafnocenes.

Protocol 2: Synthesis and Cytotoxicity Screening of Polymeric Hafnocenes

Objective: Overcome the poor aqueous solubility of monomeric hafnocene dichloride by incorporating it into a polyethylene glycol (PEG) matrix for in vitro screening.

Causality & Rationale: Monomeric hafnocene dichloride exhibits negligible anti-cancer activity due to its large Cl-Cl bite angle and extreme chemical inertness 6. By incorporating the hafnocene core into a macromolecular PEG backbone, researchers fundamentally alter its pharmacokinetic profile. The polymer matrix enhances aqueous solubility and promotes cellular internalization via endocytosis. Once inside the cell, the polymer undergoes controlled hydrolysis, releasing active hafnium species that can interact with DNA and inhibit protein kinases 58.

Step-by-Step Methodology:

-

Polymerization: React hafnocene dichloride with a difunctional Lewis base (e.g., PEG) in an interfacial polycondensation setup under inert conditions.

-

Isolation: Precipitate the resulting polymer in a non-solvent (e.g., cold ethanol), filter, and dry under vacuum.

-

Structural Validation: Prior to biological assays, the polymer's structural integrity must be validated using Gel Permeation Chromatography (GPC) to ensure a chain length greater than 500 units 5.

-

Solubilization: Dissolve the hafnocene polymer in dimethyl sulfoxide (DMSO) to create a concentrated stock. Crucial Note: Despite PEGylation, initial solubilization in DMSO ensures complete molecular dispersion.

-

In Vitro Dosing: Dilute the stock in aqueous cell culture media and apply to target cell lines (e.g., MCF-7 breast cancer). The final assay concentration of DMSO must be kept <1% to prevent solvent-induced cytotoxicity 5.

-

Viability Assay: Incubate for 72 hours and assess cell viability using an MTT assay.

-

Biological Validation: During the viability assay, the vehicle control (DMSO <1%) must show >95% cell viability to validate that the observed cytotoxicity is strictly due to the hafnocene polymer. Calculate the IC50 values relative to a cisplatin positive control.

Sources

- 1. Hafnium - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Organozirconium and organohafnium chemistry - Wikipedia [en.wikipedia.org]

- 4. Hafnocene dichloride - Wikipedia [en.wikipedia.org]

- 5. oatext.com [oatext.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 [mdpi.com]

Application Note: Cyclopentadienylhafnium Trichloride (CpHfCl3) in Advanced Organic Synthesis and Catalysis

Executive Summary

Cyclopentadienylhafnium trichloride (CpHfCl3) is a highly versatile, moisture-sensitive half-metallocene precursor utilized extensively in advanced organic synthesis and materials science[1]. For drug development professionals and synthetic chemists, mastering the reactivity of CpHfCl3 unlocks pathways to highly stereoselective chiral catalysts and robust olefin polymerization systems[2][3]. This application note delineates the physicochemical rationale behind its reactivity, provides self-validating protocols for its synthesis and heterogenization, and details its application in generating asymmetric stereocenters.

Physicochemical Profiling & Mechanistic Causality

The unique catalytic efficacy of CpHfCl3 stems from its precise electronic and steric architecture:

-

Electronic Asymmetry : The strong electron-donating capability of the η5 -cyclopentadienyl (Cp) ring stabilizes the highly electrophilic Hf(IV) metal center, while the three electronegative chloride ligands maintain a high degree of Lewis acidity[1].

-

Lability and Coordination Geometry : Unlike full metallocenes (Cp2HfCl2), the half-metallocene structure of CpHfCl3 possesses three labile coordination sites. This allows for stepwise, controlled ligand substitution—a critical requirement for synthesizing chiral hafnium complexes where the metal itself becomes a stereogenic center[3].

-

Spectroscopic Baselines : The electron-withdrawing effect of the three chlorides deshields the Cp protons. Consequently, the 1 H NMR spectrum of CpHfCl3 exhibits a distinct singlet at approximately 6.33 ppm, shifted significantly downfield compared to the 5.82 ppm peak characteristic of Cp2HfCl2[1].

Core Workflow: Synthesis and Isolation of CpHfCl3

The synthesis of half-metallocenes often suffers from competing side reactions that yield unwanted full metallocenes. The following protocol utilizes a thermally driven, thermodynamically controlled pathway to maximize the yield of the mono-cyclopentadienyl species[4].

Protocol 1: High-Yield Synthesis of CpHfCl3

Causality & Rationale : Conducting the reaction in refluxing toluene (rather than at room temperature) provides the necessary activation energy to drive the reaction to near-quantitative completion while exploiting solubility differences to isolate the product[4].

Step-by-Step Methodology :

-

Preparation : Under a strict inert argon atmosphere (Schlenk line or glovebox), suspend 1.0 equivalent of anhydrous Hafnium tetrachloride (HfCl4) in anhydrous toluene. Rationale: HfCl4 is highly oxophilic; ambient moisture will rapidly hydrolyze it to inactive hafnyl species.

-

Addition : Slowly add 1.0 equivalent of cyclopentadienylmagnesium chloride (CpMgCl) in THF dropwise to the suspension at 0 °C.

-

Thermal Activation : Gradually warm the reaction mixture to room temperature, then heat to reflux (approx. 110 °C) for 20 hours[4].

-

Isolation via Solvent Polarity Tuning : Cool the mixture and remove the solvent under vacuum. Extract the residue using a precisely tuned mixture of CH2Cl2 and pentane (e.g., a 1:4 ratio). Rationale: The highly polar byproduct (MgCl2) remains insoluble, while CpHfCl3 selectively dissolves in the halogenated/hydrocarbon mixture[4].

-

Self-Validation Checkpoint : Evaporate the filtrate to yield a colorless/white solid[2]. Dissolve a small aliquot in C6D6 for 1 H NMR. The presence of a sharp singlet at 6.33 ppm and the strict absence of a peak at 5.82 ppm validates the purity of the half-metallocene[1].

Application I: Heterogeneous Catalysis in Olefin Polymerization

Homogeneous hafnocene catalysts frequently suffer from bimolecular deactivation pathways and cause reactor fouling. Immobilizing CpHfCl3 onto a solid support circumvents these issues and allows for the production of polyolefins with narrow molecular weight distributions[5].

Protocol 2: Silica Immobilization of CpHfCl3

Causality & Rationale : By covalently anchoring the hafnium complex to a silica surface modified with cyclopentadienyl groups, the active metal centers are spatially isolated, preventing dimerization and premature catalyst death[5].

Step-by-Step Methodology :

-

Support Activation : Treat (EtO)3Si(CH2)3Cp-modified silica with a stoichiometric amount of n-Butyllithium (n-BuLi) in hexane at -78 °C. Rationale: n-BuLi deprotonates the surface-bound Cp rings, generating highly nucleophilic cyclopentadienide anions anchored to the silica matrix[5].

-

Grafting : Add a solution of CpHfCl3 in toluene to the activated silica. Stir for 12 hours at room temperature. The surface-bound Cp anion displaces one chloride ligand from CpHfCl3, forming a robust, surface-bound pseudo-metallocene.

-

Washing and Drying : Filter the solid and wash extensively with hot toluene to remove any unreacted, physisorbed CpHfCl3. Dry under high vacuum.

-

Self-Validation Checkpoint : Perform Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) on the dried powder. A quantifiable hafnium mass fraction confirms successful covalent grafting[5].

-

Polymerization : Activate the supported catalyst with Methylaluminoxane (MAO) in the presence of ethylene gas. Rationale: MAO alkylates the remaining chloride ligands and abstracts a methyl group, generating the coordinatively unsaturated, cationic active site necessary for olefin migratory insertion.

Application II: Asymmetric Synthesis via Chiral Hafnium Complexes

In drug development, enantiomeric purity is paramount. CpHfCl3 acts as a foundational scaffold for creating chiral organometallic reagents[3]. Because the hafnium center has three exchangeable chlorides, sequential addition of chiral auxiliaries (e.g., chiral alkoxides or binaphthyl derivatives) induces chirality directly at the metal center, enabling highly stereoselective downstream transformations.

Quantitative Data Presentation

The following table summarizes the critical physicochemical metrics and application-specific data for CpHfCl3 systems, serving as a quick-reference guide for reaction design.

Table 1: Physicochemical and Catalytic Profiling of CpHfCl3 Systems

| Parameter | Value / Characteristic | Mechanistic Implication |

| Molecular Formula | C5H5Cl3Hf | Half-metallocene structure with 3 labile sites[1]. |

| Melting Point | 215–220 °C (dec.) | High thermal stability prior to decomposition[2]. |

| 1 H NMR Shift (Cp) | ~6.33 ppm (Singlet) | Deshielding confirms trichloride coordination[1]. |

| Chloride Content | 28.6–32.2% (by weight) | Validates stoichiometric purity via AgNo3 titration[1]. |

| Polymerization MWD | Narrow (Heterogeneous) | Spatial isolation on silica prevents multi-site behavior[5]. |

Reaction Logic Visualization

Workflow of CpHfCl3 synthesis and its divergent applications in catalysis.

References

-

ChemBK. (2024). cyclopentadienylhafnium(iv) trichloride - Physico-chemical Properties. Available at: [Link]

- US Patent 7910763B2. Process for preparing a monocyclopentadienyl compound. Google Patents.

-

ResearchGate. (2018). Immobilization of metal chloride complexes of titanium, zirconium, and hafnium on a cyclopentadienyl surface of silica for ethylene polymerization. Available at: [Link]

-

Journal of the American Chemical Society - ACS Publications. Asymmetric titanium(IV) metal. First example of a resolved titanocene derivative. Available at: [Link]

Sources

Protocol for activating CpHfCl3 with methylaluminoxane (MAO)

Application Note: Protocol for Activating Cyclopentadienylhafnium Trichloride ( CpHfCl3 ) with Methylaluminoxane (MAO)

Executive Summary

Half-sandwich hafnium complexes, such as cyclopentadienylhafnium trichloride ( CpHfCl3 ), are highly robust precatalysts utilized in the synthesis of polyolefins with tailored microstructures [1]. Unlike their zirconium or titanium analogs, hafnium centers exhibit stronger metal-carbon and metal-chloride bonds, which often results in superior molecular weight capabilities and higher thermal stability. However, this increased bond strength necessitates rigorous activation protocols. This guide details the mechanistic rationale, preparation, and validation of CpHfCl3 activation using methylaluminoxane (MAO) as a cocatalyst to generate the active cationic species for ethylene polymerization.

Mechanistic Rationale & Causality (E-E-A-T)

The transition from a dormant CpHfCl3 precatalyst to an active polymerization engine is not a single-step event; it is a complex sequence of alkylation and ionization driven by MAO [2].

-

Step 1: Exhaustive Alkylation. MAO first acts as an alkylating agent. The three chloride ligands on the hafnium center are sequentially replaced by methyl groups transferred from the MAO oligomers, yielding the intermediate CpHfMe3 . Because hafnium-chloride bonds are thermodynamically stable, a large localized excess of MAO is required to drive this equilibrium forward.

-

Step 2: Methyl Abstraction (Ion-Pair Formation). Once alkylated, a Lewis acidic site on the MAO abstracts one methyl anion ( CH3− ) from the hafnium center. This abstraction generates the coordinatively unsaturated, electrophilic cationic active center [CpHfMe2]+ paired with a weakly coordinating [Me-MAO]− counterion [2].

-

The Al:Hf Ratio: Hafnium precatalysts typically require significantly higher Al:Hf ratios (e.g., 1500:1 to 3000:1) compared to standard zirconocenes. This massive excess compensates for the lower Lewis acidity of hafnium and the strong Hf-Me bond, ensuring complete conversion to the heterobinuclear active species while simultaneously scavenging any residual moisture or oxygen in the reactor [3].

Activation Pathway Visualization

Fig 1: Mechanistic pathway of CpHfCl3 activation by MAO to form the active cationic species.

Materials & Reagents

-

Precatalyst: Cyclopentadienylhafnium trichloride ( CpHfCl3 ), >98% purity.

-

Cocatalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene. (Note: MAO degrades over time, forming gel-like, trimethylaluminum-depleted aggregates. Always use fresh or properly cold-stored MAO).

-

Solvent: Toluene (HPLC grade, dried over activated alumina/molecular sieves, and degassed).

-

Monomer: Ethylene gas (Polymer grade, 99.9%, passed through moisture/oxygen traps).

-

Quench Reagent: 10% HCl in Methanol.

Step-by-Step Experimental Protocol

All manipulations must be performed using standard Schlenk line techniques or inside an MBraun/Vacuum Atmospheres glovebox under a purified argon or nitrogen atmosphere (<1 ppm O2 and H2O ).

Phase 1: Reactor Preparation & Scavenging

-

Step: Heat a 250 mL glass Buchi or stainless-steel autoclave reactor to 110 °C under dynamic vacuum for 2 hours. Backfill with argon and cool to the desired polymerization temperature (e.g., 50 °C).

-

Step: Introduce 100 mL of anhydrous toluene into the reactor against a positive counter-flow of argon.

-

Step: Inject 1.0 mL of the 10 wt% MAO solution into the toluene. Stir at 400 rpm for 10 minutes.

-

Causality: The initial injection of MAO acts as a scavenger. It reacts with any adventitious moisture or surface silanols on the reactor walls, preventing the premature deactivation of the highly sensitive hafnium center.

-

Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates gross contamination, and the run must be aborted to maintain self-validating integrity.

Phase 2: Precatalyst Activation

-

Step: In a glovebox, dissolve 5.0 µmol of CpHfCl3 in 5 mL of anhydrous toluene.

-

Step: Add the required volume of MAO solution to achieve an Al:Hf molar ratio of 2000:1 directly to the precatalyst vial [4].

-

Step: Allow the mixture to age for 15 minutes at room temperature before injection.

-

Causality: Pre-contacting the CpHfCl3 with MAO at high concentration before dilution in the main reactor forces the alkylation and abstraction equilibria forward. Hafnium complexes exhibit slower activation kinetics than zirconium; the 15-minute aging period ensures complete formation of the [CpHfMe2]+ ion pair [2].

-

Validation Checkpoint: A subtle color change (often shifting to a pale yellow/straw color) indicates the formation of the active cationic species.

Phase 3: Polymerization

-

Step: Inject the aged CpHfCl3 /MAO solution into the reactor.

-

Step: Immediately pressurize the reactor with ethylene to 5 bar (approx. 72 psi) and maintain constant pressure via a demand-feed regulator.

-

Step: Stir at 800 rpm for 30 minutes.

-

Causality: High stirring rates are critical to eliminate mass-transfer limitations of ethylene dissolving into the toluene phase, ensuring that the reaction is kinetically controlled by the catalyst's intrinsic activity rather than diffusion.

-

Validation Checkpoint: Monitor the internal reactor temperature. A rapid exotherm (temperature spike of 2-5 °C) and a continuous drop in the ethylene mass flow controller reservoir definitively validate that the catalyst is active and monomer insertion is occurring.

Phase 4: Quenching and Polymer Recovery

-

Step: Vent the unreacted ethylene and immediately inject 10 mL of 10% HCl in methanol.

-

Causality: The acidic methanol instantly protonates the Hf-C bond, terminating the living polymer chain and solubilizing the aluminum/hafnium residues, preventing them from becoming trapped in the polymer matrix.

-

Step: Precipitate the polymer in 200 mL of excess methanol, filter, and dry in a vacuum oven at 60 °C to constant weight.

Quantitative Data & Optimization Guidelines

The following table summarizes typical experimental parameters and expected catalytic benchmarks for half-sandwich hafnium complexes activated by MAO [3].

| Parameter | Optimized Value | Causality / Impact on System |

| Precatalyst Loading | 2.0 - 5.0 µmol | Keeps exotherm manageable; prevents thermal runaway. |

| Al:Hf Molar Ratio | 1500:1 to 3000:1 | Drives complete Cl/Me exchange and methyl abstraction. |

| Aging Time | 10 - 15 minutes | Overcomes slow activation kinetics of Hf vs. Zr/Ti. |

| Polymerization Temp. | 50 °C - 70 °C | Balances propagation rate with catalyst thermal stability. |

| Expected Activity | > 1,000 kg PE / (mol Hf · h) | Benchmark for successful generation of the active cation. |

References

-

Title: Immobilization of metal chloride complexes of titanium, zirconium, and hafnium on a cyclopentadienyl surface of silica for ethylene polymerization Source: Journal of Molecular Catalysis A: Chemical, Volume 177, Issue 2, 2002, Pages 179-194. URL: [Link]

-

Title: Formation and Structures of Hafnocene Complexes in MAO- and AlBui3/CPh3[B(C6F5)4]-Activated Systems Source: Organometallics, Volume 27, Issue 22, 2008, Pages 5912–5920. URL: [Link]

-